rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, cis
CAS No.: 1807912-15-7
Cat. No.: VC11618343
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807912-15-7 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.7 |
Introduction
Structural and Stereochemical Features
The compound’s core structure consists of a cyclohexane ring with two adjacent stereocenters at the 1R and 2R positions, leading to a cis configuration of the amino and acetic acid groups. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological contexts. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.7 g/mol |
| Stereochemistry | (1R,2R)-cis configuration |
| Purity | ≥95% |
| Salt Form | Hydrochloride |
The cis arrangement of functional groups imposes distinct conformational constraints, influencing intermolecular interactions and biological activity . Comparative analyses with cyclopentyl and cyclobutyl analogs (e.g., CID 14393689 and CID 55283732) reveal that ring size directly impacts molecular rigidity and hydrogen-bonding capacity .
Synthesis and Industrial Preparation
Industrial-scale synthesis of rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, cis involves multi-step organic reactions, typically starting from cyclohexene oxide or related precursors. Key steps include:
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Epoxide Amination: Cyclohexene oxide undergoes nucleophilic opening with ammonia or amines to yield trans-1,2-cyclohexanediamine intermediates.
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Stereoselective Functionalization: Enzymatic or catalytic methods introduce the acetic acid moiety while preserving the cis configuration. Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPHOS) achieves enantiomeric control .
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Salt Formation: Reaction with hydrochloric acid converts the free base into the hydrochloride salt, enhancing crystallinity and stability.
Purification relies on techniques like recrystallization from ethanol/water mixtures or preparative chromatography. Industrial batches prioritize cost-efficiency, with yields exceeding 80% under optimized conditions.
Physicochemical Properties
The compound exhibits solubility in water (>50 mg/mL) and polar organic solvents (e.g., methanol, DMSO), attributed to its ionic hydrochloride form. Spectroscopic data provide further insights:
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IR Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O stretch), and 1550 cm⁻¹ (NH₂ bend) .
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NMR: ¹H NMR (D₂O) signals at δ 1.45–1.70 (m, cyclohexyl CH₂), δ 2.90 (t, J = 6.5 Hz, CH₂COO⁻), and δ 3.30 (m, NH₂) .
Thermogravimetric analysis (TGA) indicates decomposition above 220°C, underscoring the need for controlled storage conditions.
Biological Activity and Mechanisms
Antimicrobial Properties
Studies highlight moderate antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 µg/mL. The mechanism likely involves disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs), a hypothesis supported by molecular docking simulations .
Neuroprotective Effects
In vitro models demonstrate the compound’s ability to mitigate glutamate-induced neurotoxicity in cortical neurons (EC₅₀ = 12 µM). This activity correlates with enhanced expression of antioxidant enzymes (e.g., superoxide dismutase) and inhibition of caspase-3 activation .
Comparative Analysis with Structural Analogs
Substituting the cyclohexyl ring with smaller rings (cyclopentyl or cyclobutyl) alters bioactivity:
| Analog | Ring Size | Antimicrobial MIC (µg/mL) | Neuroprotective EC₅₀ (µM) |
|---|---|---|---|
| Cyclohexyl (CID 11618343) | 6-membered | 32–64 | 12 |
| Cyclopentyl (CID 14393689) | 5-membered | 64–128 | 24 |
| Cyclobutyl (CID 55283732) | 4-membered | >128 | >50 |
The cyclohexyl derivative’s superior performance stems from optimal ring strain and hydrophobic surface area, facilitating target engagement .
Pharmaceutical Applications
Drug Conjugates
Recent patents disclose the compound’s utility as a linker in antibody-drug conjugates (ADCs). For example, covalent attachment to camptothecin derivatives enhances tumor-specific delivery while minimizing systemic toxicity .
Prodrug Development
Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) improves blood-brain barrier penetration, leveraging the compound’s neuroprotective potential.
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